
CP 100356
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of CP 100356 involves multiple steps, starting with the preparation of the isoquinoline and quinazoline derivatives. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is usually purified using techniques such as high-performance liquid chromatography .
化学反应分析
Types of Reactions: CP 100356 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its properties and interactions with other molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions can produce isoquinoline derivatives .
科学研究应用
Antiviral Activity
1. Mechanism of Action
CP 100356 functions by inhibiting the entry of viruses into host cells. Specifically, it targets the low-pH-dependent membrane fusion process mediated by arenavirus glycoproteins. This mechanism is crucial for preventing the replication of viruses such as Lassa virus (LASV) and lymphocytic choriomeningitis virus (LCMV) . The compound does not interfere with receptor binding but effectively reduces viral titers in infected cells.
2. Efficacy Against Arenaviruses
Research indicates that this compound exhibits potent antiviral effects against LASV and LCMV with half maximal inhibitory concentrations (IC50) of 0.062 μM and 0.54 μM, respectively . Notably, it has shown minimal cytotoxicity, making it a promising candidate for further development in antiviral therapies.
Comparative Efficacy
A comparative analysis of this compound's effectiveness against other antiviral agents reveals its unique role as a P-glycoprotein inhibitor. In studies where this compound was used in conjunction with other antiviral drugs, such as nirmatrelvir and remdesivir, there was a significant enhancement in their antiviral activities when combined with this compound . This suggests that this compound may facilitate increased intracellular concentrations of these drugs by inhibiting their efflux via P-glycoprotein.
Case Study 1: Lassa Virus Inhibition
In a controlled laboratory setting, Vero cells treated with this compound were infected with pseudotyped vesicular stomatitis virus harboring LASV glycoprotein. The results demonstrated a dose-dependent reduction in viral replication, confirming this compound's efficacy as an entry inhibitor for LASV .
Case Study 2: Broad-Spectrum Antiviral Activity
This compound has also been evaluated for its broad-spectrum antiviral activity against other mammarenaviruses. Studies have indicated that it can inhibit the entry of various mammarenavirus glycoproteins, reinforcing its potential as a pan-mammarenavirus entry inhibitor .
Data Summary
The following table summarizes key findings from various studies on this compound:
Virus | IC50 (μM) | CC50 (μM) | Mechanism of Action |
---|---|---|---|
Lassa Virus | 0.062 | >21 | Inhibits membrane fusion |
Lymphocytic Choriomeningitis Virus | 0.54 | >21 | Inhibits membrane fusion |
Vesicular Stomatitis Virus | 3.6 | >21 | Modest suppression |
作用机制
CP 100356 exerts its effects by inhibiting the activity of multidrug resistance protein 1 (P-glycoprotein). This protein is responsible for transporting various substances across cellular membranes. By inhibiting its activity, this compound prevents the efflux of drugs from cells, thereby increasing their intracellular concentration and enhancing their efficacy. The molecular targets and pathways involved include the binding of this compound to the ATP-binding cassette transporter family, which regulates the transport of molecules across cell membranes .
相似化合物的比较
Similar Compounds:
- Valspodar
- Tariquidar
- Elacridar
- Zosuquidar hydrochloride
- Ko143 hydrate
Uniqueness: CP 100356 is unique in its dual inhibitory properties, targeting both multidrug resistance protein 1 and breast cancer resistance protein. This dual inhibition makes it a valuable tool in studying drug resistance mechanisms and developing strategies to overcome them .
生物活性
CP 100356, chemically known as 4-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-N-2[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-quinazolinamine hydrochloride, is a potent inhibitor of P-glycoprotein (P-gp), a critical efflux transporter involved in drug metabolism and resistance. This article provides an in-depth analysis of the biological activity of this compound, highlighting its mechanisms of action, efficacy against various viruses, and implications for therapeutic applications.
This compound operates primarily as a P-gp inhibitor. P-gp is an ATP-binding cassette transporter that plays a significant role in the efflux of drugs and xenobiotics out of cells. By inhibiting P-gp, this compound enhances the intracellular concentration of various compounds that are substrates for this transporter. The inhibition is characterized by high affinity, with Ki values reported at 58 nM and 94 nM for mouse Pgp1a and Pgp1b isoforms respectively .
Inhibition of Arenaviruses
Recent studies have demonstrated that this compound exhibits significant antiviral activity against several arenaviruses, including the Lassa virus (LASV) and lymphocytic choriomeningitis virus (LCMV). In a screening of 2480 small compounds for antiviral properties, this compound was identified as a potent inhibitor with half-maximal inhibitory concentrations (IC50) of 0.062 µM against LASV and approximately 0.54 µM against LCMV . Notably, it does not block receptor binding but inhibits low-pH-dependent membrane fusion mediated by arenavirus glycoproteins.
Synergistic Effects with Other Antivirals
This compound has been shown to enhance the efficacy of other antiviral agents. For instance, in studies involving SARS-CoV-2 pseudovirus replication, this compound improved the activity of GC-376 (an antiviral compound) significantly when co-administered, resulting in an IC50 value of 1.07 ± 0.24 µM for GC-376 in the presence of this compound . This suggests that the compound can be utilized to potentiate the effects of other antiviral drugs by mitigating drug efflux.
SARS-CoV-2 Inhibition
In research focused on SARS-CoV-2 main protease inhibitors, this compound was included to assess its impact on cellular potency. The presence of this compound resulted in a dramatic increase in the efficacy of several protease inhibitors, demonstrating its potential role in enhancing antiviral strategies against COVID-19 .
Toxicity Assessment
Toxicological evaluations have indicated that this compound possesses low cytotoxicity while maintaining its antiviral efficacy. This characteristic is crucial for its potential use in therapeutic applications where safety is paramount .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Virus | IC50 (µM) | Mechanism |
---|---|---|
Lassa Virus | 0.062 | Inhibits membrane fusion |
Lymphocytic Choriomeningitis Virus | 0.54 | Inhibits membrane fusion |
SARS-CoV-2 (in combination with GC-376) | 1.07 ± 0.24 | Enhances antiviral activity via P-gp inhibition |
属性
IUPAC Name |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O6/c1-36-24-8-7-19(13-25(24)37-2)9-11-32-31-33-23-17-29(41-6)28(40-5)16-22(23)30(34-31)35-12-10-20-14-26(38-3)27(39-4)15-21(20)18-35/h7-8,13-17H,9-12,18H2,1-6H3,(H,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMZZFZYBXDSRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=CC(=C(C=C3C(=N2)N4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162139 | |
Record name | CP 100356 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142716-85-6 | |
Record name | CP 100356 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142716856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP 100356 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。